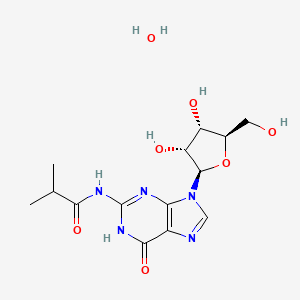
1-Amino-2-(1-aza-2-(2-hydroxy-3-methoxyphenyl)vinyl)ethene-1,2-dicarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Amino-2-(1-aza-2-(2-hydroxy-3-methoxyphenyl)vinyl)ethene-1,2-dicarbonitrile (abbreviated as 1A2A2H3MPVEDC) is an organic compound belonging to the class of aza-aromatic compounds. It is a colorless, crystalline solid with a melting point of 87°C. 1A2A2H3MPVEDC has a wide range of applications in the fields of chemistry and biology, including as a synthetic intermediate in the synthesis of pharmaceuticals, as a fluorescent dye, and as a biological probe.
Applications De Recherche Scientifique
1A2A2H3MPVEDC has a wide range of applications in the fields of chemistry and biology. In chemistry, it is used as a synthetic intermediate in the synthesis of pharmaceuticals and as a fluorescent dye for the detection of organic compounds. In biology, it is used as a biological probe to study the structure and function of proteins and other molecules.
Mécanisme D'action
1A2A2H3MPVEDC acts as a fluorescent dye, which binds covalently to proteins and other molecules. When exposed to light of a specific wavelength, the dye molecules absorb the light energy and emit light of a longer wavelength, which can be detected by a fluorescence microscope. This allows researchers to study the structure and function of proteins and other molecules.
Biochemical and Physiological Effects
1A2A2H3MPVEDC has been used in a variety of biological studies, including studies of enzyme activity, protein-protein interactions, and the effects of drugs on cells. In addition, it has been used to study the effect of drugs on the central nervous system and to study the role of certain proteins in cancer.
Avantages Et Limitations Des Expériences En Laboratoire
1A2A2H3MPVEDC has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to prepare, and it is highly fluorescent, making it easy to detect. Additionally, it is relatively non-toxic, making it safe to use in biological experiments. However, it is not as stable as other fluorescent dyes, and its fluorescence can be affected by pH and other environmental factors.
Orientations Futures
1A2A2H3MPVEDC has a wide range of potential applications in the fields of chemistry and biology. In the future, it could be used to study the structure and function of proteins and other molecules, to develop new drugs and therapies, and to study the effects of drugs on the central nervous system. Additionally, it could be used to study the role of certain proteins in cancer, to develop new fluorescent probes for imaging and diagnostics, and to develop new fluorescent dyes for a variety of applications.
Méthodes De Synthèse
1A2A2H3MPVEDC can be synthesized by a two-step process, beginning with the reaction of 1-amino-2-hydroxy-3-methoxyphenylacetic acid with sodium azide in an aqueous solution. The resulting 1-amino-2-(1-aza-2-hydroxy-3-methoxyphenyl)acetamide is then reacted with ethylenediamine in aqueous solution, producing 1A2A2H3MPVEDC as a crystalline solid.
Propriétés
IUPAC Name |
(Z)-2-amino-3-[(2-hydroxy-3-methoxyphenyl)methylideneamino]but-2-enedinitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O2/c1-18-11-4-2-3-8(12(11)17)7-16-10(6-14)9(15)5-13/h2-4,7,17H,15H2,1H3/b10-9-,16-7? |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYPOJQUWLSUZGN-GQMUBNSUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1O)C=NC(=C(C#N)N)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1O)C=N/C(=C(/C#N)\N)/C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-3-{[(2-hydroxy-3-methoxyphenyl)methylidene]amino}but-2-enedinitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![5'-O-[(N,N-Diisopropylamino)-(2-cyanoethoxy)phosphinyl]-3'-O-(4,4'-dimethoxytrityl)-2'-deoxyinosine](/img/structure/B6299843.png)

![9-(Diethylamino)-3-hydroxy-5H-benzo[a]phenoxazin-5-one](/img/structure/B6299853.png)


![2-(1H-Benzo[d]imidazol-2-yl)-5-bromophenol](/img/structure/B6299875.png)
